molecular formula C20H25NO4 B6130315 2-(2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6130315
M. Wt: 343.4 g/mol
InChI Key: VNMHQJUNFUOADH-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid compound found in several plant species, including Stephania tetrandra and Corydalis yanhusuo. L-THP has been traditionally used in Chinese medicine for its analgesic, sedative, and anti-inflammatory properties. Recent studies have shown that L-THP has potential therapeutic applications in various diseases, including addiction, depression, and Parkinson's disease.

Scientific Research Applications

Synthesis and Derivative Studies

  • Derivative Synthesis : 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one and related compounds were synthesized starting from derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, indicating its utility in creating new chemical structures (Sobarzo-Sánchez et al., 2010).

Pharmacological Applications

  • Receptor Binding Studies : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives from N-methyl-laudanosine and N-methyl-noscapine, which are related to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, were synthesized and evaluated for their affinity for apamin-sensitive binding sites (Graulich et al., 2006).
  • Adrenergic Receptor Antagonists : Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were synthesized as alpha(2C)-adrenergic receptor antagonists and showed promising activities, illustrating the compound's relevance in developing therapeutic agents (Hagihara et al., 2007).

Catalysis and Organic Chemistry

  • Enantioselective Synthesis : The compound was used as a starting material in the enantioselective synthesis of various alkaloids, demonstrating its importance in organic synthesis and chiral chemistry (Blank & Opatz, 2011).

Toxicity and Anesthetic Activity Studies

  • Toxicity and Anesthetic Studies : A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized and studied for their local anesthetic activity and acute toxicity. The compounds exhibited high local anesthetic activity and varied levels of toxicity (Azamatov et al., 2023).

Stereoselective Synthesis

  • Stereoselective Synthesis : Studies on the cyclization of N-benzylethanolamines derived from pseudoephedrine or ephedrine, including 6,7-dimethoxy derivatives, have contributed significantly to the field of stereoselective synthesis (Coote et al., 2010).

properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-17-7-5-6-15(20(17)25-4)12-21-9-8-14-10-18(23-2)19(24-3)11-16(14)13-21/h5-7,10-11H,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHQJUNFUOADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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